6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride
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Overview
Description
6,6-Dimethyl-1-azaspiro[3.5]nonane;hydrochloride is a synthetic compound . It belongs to the family of spiro compounds. This compound has a unique structure that consists of a spirocyclic system containing an oxa and an azaspiro moiety.
Synthesis Analysis
The synthesis of 6,6-Dimethyl-1-azaspiro[3.5]nonane;hydrochloride is a multistep process that includes several reactions. The synthesis process involves the condensation of cyclohexanone with butylamine to produce 4-cyclohexylbutanone.Molecular Structure Analysis
The molecular weight of 6,6-Dimethyl-1-azaspiro[3.5]nonane;hydrochloride is 167.25 . The InChI code is 1S/C10H17NO/c1-9(2)4-3-5-10(7-9)6-8(12)11-10/h3-7H2,1-2H3,(H,11,12) .Physical and Chemical Properties Analysis
6,6-Dimethyl-1-azaspiro[3.5]nonane;hydrochloride appears as a white crystalline powder. It has a melting point of 185-188 °C. The compound is soluble in water and ethanol but insoluble in many organic solvents.Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthesis Methods : 6,6-Dimethyl-1-azaspiro[3.5]nonane hydrochloride is involved in novel synthesis processes. For example, it's used in the synthesis of tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes, indicating its utility in creating complex molecular structures (Gravestock & McKenzie, 2002).
Biological and Pharmacological Research
- Therapeutic Activity in Autoimmune Diseases : This compound has shown potential in autoimmune disease models. For instance, a related azaspirane, SK&F 105685, demonstrated therapeutic activity in rat models of autoimmune disease and induced non-specific suppressor cells, which could have implications for its use in immunomodulatory therapies (Badger et al., 1990).
Insect Repellent Properties
- Natural Enemy Repellent : A nitrogen-containing terpene similar to this compound, isolated from milliped defensive secretions, has been identified as an effective repellent against natural enemies like ants. This suggests potential applications in developing environmentally friendly insect repellents (Smolanoff et al., 1975).
Material Science and Chemistry
- Corrosion Inhibition : Research has explored the use of spirocyclic compounds, including derivatives of this compound, in corrosion inhibition. These studies are crucial in developing new materials and coatings for protecting metals in corrosive environments (Chafiq et al., 2020).
Diversity in Drug Discovery
- Building Blocks in Drug Discovery : Compounds related to this compound are used as building blocks in the synthesis of functionalized pyrrolidines, piperidines, and azepines, which are key scaffolds in chemistry-driven drug discovery (Wipf et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
6,6-dimethyl-1-azaspiro[3.5]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)4-3-5-10(8-9)6-7-11-10;/h11H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPVTTDWLPBPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1)CCN2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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